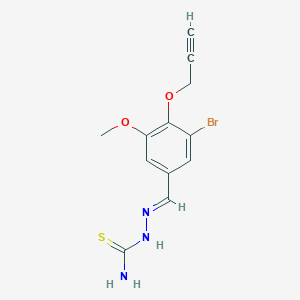

![molecular formula C22H26ClN3O5S B298247 ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B298247.png)

ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate, commonly known as CBP-307, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

CBP-307 exerts its pharmacological effects by selectively inhibiting PDE4 isoforms, particularly PDE4D and PDE4B, which are highly expressed in various tissues and cells. PDE4 inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular signaling pathways. This, in turn, leads to downstream effects such as inhibition of pro-inflammatory cytokine production, activation of anti-inflammatory pathways, and regulation of glucose and lipid metabolism.

Biochemical and Physiological Effects:

CBP-307 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. Additionally, CBP-307 has been shown to increase insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of type 2 diabetes and obesity.

Advantages and Limitations for Lab Experiments

CBP-307 has several advantages as a research tool for studying cellular signaling pathways and disease mechanisms. It is a highly selective and potent inhibitor of PDE4 isoforms, which allows for precise modulation of cellular processes. Additionally, CBP-307 has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which makes it suitable for in vivo studies. However, like any other research tool, CBP-307 has certain limitations such as potential off-target effects and limited solubility in aqueous solutions.

Future Directions

CBP-307 has shown promising results in preclinical studies, and several potential therapeutic applications have been proposed. Future research should focus on further elucidating the molecular mechanisms of CBP-307 action, as well as its potential use in clinical settings. Additionally, the development of more potent and selective PDE4 inhibitors based on the CBP-307 scaffold could lead to the discovery of new drugs for various diseases. Lastly, the identification of biomarkers that predict response to CBP-307 treatment could help in patient selection and personalized medicine.

Synthesis Methods

The synthesis of CBP-307 involves the reaction of piperazine-1-carboxylic acid with N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycine ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain CBP-307 in high yield and purity.

Scientific Research Applications

CBP-307 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and obesity. It has been shown to inhibit the activity of a key enzyme called phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cellular signaling pathways. By inhibiting PDE4, CBP-307 can modulate various cellular processes such as inflammation, immune response, and energy metabolism.

properties

Product Name |

ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate |

|---|---|

Molecular Formula |

C22H26ClN3O5S |

Molecular Weight |

480 g/mol |

IUPAC Name |

ethyl 4-[2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C22H26ClN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-8-10-19(23)11-9-18)32(29,30)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 |

InChI Key |

SJUIEJCZTWSYJO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

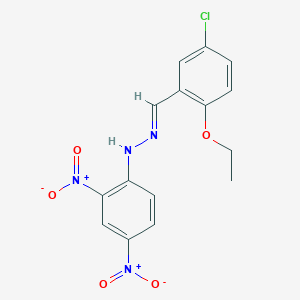

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)

![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)

![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)

![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)

![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)

![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)

![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)

![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)